molecular formula C10H5BrClI B13686232 2-Bromo-4-chloro-1-iodonaphthalene

2-Bromo-4-chloro-1-iodonaphthalene

Cat. No.: B13686232
M. Wt: 367.41 g/mol
InChI Key: HSYUPIJZMKFVOY-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-iodonaphthalene is an organic compound with the molecular formula C10H5BrClI It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three different halogen atoms: bromine, chlorine, and iodine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-iodonaphthalene typically involves halogenation reactions. One common method is the sequential halogenation of naphthalene derivatives. For instance, starting with 1-iodonaphthalene, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-1-iodonaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.

Scientific Research Applications

2-Bromo-4-chloro-1-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-iodonaphthalene in chemical reactions involves the reactivity of its halogen atoms. These atoms can participate in various reactions, such as nucleophilic substitution and coupling reactions, by forming intermediates that facilitate the formation of new chemical bonds. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-chloro-1-iodonaphthalene is unique due to its specific arrangement of halogen atoms on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H5BrClI

Molecular Weight

367.41 g/mol

IUPAC Name

2-bromo-4-chloro-1-iodonaphthalene

InChI

InChI=1S/C10H5BrClI/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H

InChI Key

HSYUPIJZMKFVOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2I)Br)Cl

Origin of Product

United States

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